Home > Products > Screening Compounds P14720 > Thalidomide-4-C3-NH2 (hydrochloride)
Thalidomide-4-C3-NH2 (hydrochloride) - 2357110-84-8

Thalidomide-4-C3-NH2 (hydrochloride)

Catalog Number: EVT-2610220
CAS Number: 2357110-84-8
Molecular Formula: C16H18ClN3O4
Molecular Weight: 351.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-4-C3-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn from the market due to its teratogenic effects. The hydrochloride form of Thalidomide-4-C3-NH2 is synthesized to enhance its pharmacological properties, particularly its role as a ligand for cereblon, a protein involved in various biological processes, including immune response and cell proliferation. This compound has garnered attention for its potential applications in cancer therapy and autoimmune diseases.

Source

Thalidomide-4-C3-NH2 (hydrochloride) is synthesized from thalidomide through chemical modifications that introduce an amino group at the 4-position of the molecule. The synthesis often involves various organic chemistry techniques and reagents to achieve the desired modifications while maintaining high yields and purity.

Classification

Thalidomide-4-C3-NH2 (hydrochloride) falls under the classification of pharmaceutical compounds, specifically as a thalidomide analog. It is categorized as an E3 ligase ligand due to its interaction with cereblon, which plays a crucial role in protein degradation pathways within cells.

Synthesis Analysis

Methods

The synthesis of Thalidomide-4-C3-NH2 (hydrochloride) typically involves several steps:

  1. Starting Material: The process begins with thalidomide as the primary starting material.
  2. Introduction of Amino Group: A common method for introducing the amino group involves reductive amination or nucleophilic substitution reactions.
  3. Formation of Hydrochloride Salt: The final step often includes treating the amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Technical Details

A notable synthetic route reported involves using ammonium acetate as a source of ammonia under controlled heating conditions, allowing for efficient conversion to Thalidomide-4-C3-NH2 with minimal byproducts . The reaction parameters such as temperature, solvent type, and reaction time are optimized to maximize yield and minimize hazardous waste.

Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-4-C3-NH2 (hydrochloride) can be described as follows:

  • Core Structure: The compound retains the core phthalimide structure characteristic of thalidomide.
  • Functional Groups: An amino group is substituted at the 4-position on the aromatic ring, and the compound exists as a hydrochloride salt.

Data

Molecular formula: C13H14ClN3O2
Molecular weight: 281.72 g/mol
The structural representation can be visualized through molecular modeling software or chemical drawing tools.

Chemical Reactions Analysis

Reactions

Thalidomide-4-C3-NH2 (hydrochloride) participates in several chemical reactions due to its functional groups:

  1. Nucleophilic Reactions: The amino group can act as a nucleophile, participating in further substitutions or coupling reactions.
  2. Ligand-Receptor Interactions: The compound acts as a ligand for cereblon, facilitating interactions that lead to targeted protein degradation.

Technical Details

The reactivity of Thalidomide-4-C3-NH2 (hydrochloride) is influenced by the amino group's basicity and steric factors associated with the thalidomide backbone. Studies have shown that modifications at this position can significantly affect biological activity and binding affinity .

Mechanism of Action

Process

Thalidomide-4-C3-NH2 (hydrochloride) exerts its effects primarily through its action on cereblon, part of an E3 ubiquitin ligase complex. The mechanism involves:

  1. Binding to Cereblon: The compound binds to cereblon, altering its substrate specificity.
  2. Protein Degradation: This interaction promotes the ubiquitination and subsequent degradation of specific target proteins involved in inflammatory responses and tumor growth.

Data

Research indicates that Thalidomide-4-C3-NH2 enhances the degradation of proteins linked to multiple myeloma and other malignancies, demonstrating potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to the hydrochloride form, which enhances bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • pH Sensitivity: The hydrochloride salt form may exhibit different solubility profiles across varying pH levels.

Relevant data indicates that these properties facilitate its use in biological assays and therapeutic applications.

Applications

Thalidomide-4-C3-NH2 (hydrochloride) has several scientific uses:

  1. Cancer Therapy: Its ability to modulate immune responses makes it a candidate for treating cancers such as multiple myeloma.
  2. Autoimmune Diseases: The compound's immunomodulatory effects are being explored for conditions like lupus and rheumatoid arthritis.
  3. Research Tool: As an E3 ligase ligand, it serves as a valuable tool in studying protein degradation pathways and developing targeted therapies.
Introduction to Targeted Protein Degradation (TPD) and PROTACs

Evolution of Targeted Protein Degradation Strategies in Chemical Biology

The conceptual foundation for targeted protein degradation was established in 1999 through a pioneering patent application by Proteinix, marking the transition from a "foggy era" of poorly understood mechanisms to a "deciphering era" focused on molecular insights [1]. Early targeted protein degradation strategies relied on peptidic structures that suffered from poor cell permeability and metabolic instability. A significant breakthrough occurred in 2008 with the development of the first small-molecule proteolysis-targeting chimeras, which dramatically improved cellular uptake and pharmacokinetic properties [3]. This innovation catalyzed exponential growth in the field, leading to the current "glorious era" characterized by diverse degrader modalities including molecular glues, proteolysis-targeting chimeras, and lysosome-based degradation systems [1].

The structural evolution of proteolysis-targeting chimeras has been guided by continuous optimization of three critical elements: target protein-binding ligands, E3 ubiquitin ligase recruiters, and connecting linkers. Modern proteolysis-targeting chimeras demonstrate enhanced degradation efficiency achieved through iterative improvements in ternary complex formation, ubiquitination efficiency, and proteasomal engagement. These advances have transformed targeted protein degradation from a research tool to a promising therapeutic approach, with numerous candidates now in clinical trials for oncology, neurodegenerative disorders, and inflammatory conditions [1] [4].

Table 1: Evolution of Targeted Protein Degradation Platforms

GenerationTime PeriodKey CharacteristicsLimitations
First (Peptidic)2001-2008Peptide-based E3 ligands; Proof-of-concept degradationPoor cell permeability; Low stability; Limited target scope
Second (Small Molecule)2008-2018Non-peptidic E3 ligands (e.g., nutlin for Mouse Double Minute 2 Homolog); Improved bioavailabilityHook effect; Limited E3 ligase repertoire
Third (Optimized)2018-PresentCRBN/VHL-based degraders; Lysosomal targeting; Dual-proteolysis-targeting chimeras strategiesTissue-specific delivery; Resistance mechanisms

Role of E3 Ubiquitin Ligases in Proteolysis-Targeting Chimeras Design

E3 ubiquitin ligases serve as the essential catalytic engines of proteolysis-targeting chimeras-mediated degradation, providing substrate specificity to the ubiquitination machinery. The human genome encodes over 600 E3 ubiquitin ligases, yet only a small fraction (approximately 2%) have been successfully utilized in proteolysis-targeting chimeras development to date [1] [5]. This limited exploitation stems from several key requirements for E3 ligases in targeted protein degradation applications: high and tunable ligandability, favorable tissue expression profiles, well-defined protein-protein interaction interfaces, and structural characterization to enable rational design [5].

The most commonly recruited E3 ligases in current proteolysis-targeting chimeras include von Hippel-Lindau, Cereblon, Mouse Double Minute 2 Homolog, and cellular Inhibitor of Apoptosis Proteins. Each offers distinct advantages—von Hippel-Lindau provides robust degradation across multiple tissue types, while Cereblon enables degradation of challenging targets like transcription factors through its remarkable structural plasticity [1] [8]. Recent comprehensive analyses have systematically characterized E3 ligases across seven critical dimensions to identify new candidates for targeted protein degradation expansion. This multi-parameter assessment includes: ligandability (availability of binders), expression patterns across tissues, protein-protein interaction networks, structural data availability, functional essentiality, subcellular localization, and protein-protein interaction interfaces [5].

Table 2: Characteristics of Major E3 Ubiquitin Ligases Utilized in Proteolysis-Targeting Chimeras

E3 LigaseLigandabilityTissue ExpressionConfidence Score*Known Substrates
CereblonHigh (Immunomodulatory Drugs)Ubiquitous6Ikaros, Aiolos, Casein Kinase 1α
von Hippel-LindauHigh (Hydroxyproline mimics)Widespread (low in platelets)6Hypoxia-Inducible Factor 1α
Mouse Double Minute 2 HomologModerate (Nutlin derivatives)Variable5Tumor Protein p53
Cellular Inhibitor of Apoptosis ProteinsModerate (Bestatin analogs)High in tumor cells5Caspases
RING-Type Zinc-Finger Protein 114EmergingUbiquitous4Unknown

*Confidence score (1-6) based on evidence for ubiquitin-proteasome system involvement [5]

The restricted E3 ligase repertoire in current clinical development creates significant limitations, including potential on-target toxicities, susceptibility to resistance mutations (particularly in Cereblon), and inadequate degradation of certain target classes. Consequently, expanding the E3 ligase toolbox represents a critical frontier in targeted protein degradation research, enabling tissue-selective degradation, overcoming resistance, and accessing novel target space [5].

Thalidomide Derivatives as Cereblon Ligands

Thalidomide and its structural analogs—lenalidomide and pomalidomide, collectively termed immunomodulatory drugs—revolutionized Cereblon recruitment for targeted protein degradation. These compounds bind the thalidomide-binding domain within the C-terminal domain of Cereblon, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex [10]. Structural elucidation of the Cereblon-immunomodulatory drugs interface revealed that the glutarimide moiety inserts into a conserved hydrophobic pocket formed by tryptophan residues (Tryptophan 382, Tryptophan 388, Tryptophan 402) and Phenylalanine 404, establishing critical hydrogen bonds with Histidine 380 and Tryptophan 382 [10]. The phthalimide group remains solvent-exposed, providing an ideal modification site for linker attachment in proteolysis-targeting chimeras design [8].

Thalidomide derivatives offer distinct advantages as Cereblon recruiters in proteolysis-targeting chimeras: small molecular size (enhancing cell permeability), well-characterized binding interactions, synthetic tractability, and established clinical safety profiles (though teratogenicity remains a concern). However, the structural limitations of classical immunomodulatory drugs—particularly the constrained exit vectors for linker attachment—motivated development of next-generation Cereblon ligands with improved versatility [8].

Table 3: Structural and Functional Comparison of Cereblon-Binding Ligands

Ligand StructureLinker Attachment SiteBinding Affinity (Kd, nM)PROTAC Design Utility
PomalidomideC4 position (phthalimide ring)~157 [10]Limited vector directionality; Steric constraints
4-HydroxythalidomideC4 hydroxyl group~250 [10]Improved vector control; Ether linkage options
LenalidomideAminoisoindoline moiety~178 [10]Dual attachment vectors; Amide/carbamate linkages
Thalidomide-4-C3-NH2Terminal amine of propyl chainNot reportedFlexible alkyl spacer; Unconstrained vector orientation

Thalidomide-4-C3-NH2 hydrochloride represents a strategically engineered Cereblon ligand designed to overcome the geometric constraints of classical immunomodulatory drugs. This compound features a three-carbon alkyl spacer terminating in a primary amine, providing an optimal handle for linker conjugation. The hydrochloride salt form enhances aqueous solubility, facilitating chemical synthesis and biochemical applications. Critically, the extended propyl chain enables linker attachment without steric interference with the Cereblon binding interface, preserving high-affinity interactions while offering maximal directional flexibility for ternary complex formation with diverse target proteins [2] [8].

The synthetic accessibility of Thalidomide-4-C3-NH2 hydrochloride follows well-established routes from thalidomide precursors. Key steps include nucleophilic aromatic substitution at the phthalimide C4 position with an appropriate bromoalkylamine, followed by salt formation to yield the hydrochloride. This straightforward synthesis enables gram-scale production of the building block for proteolysis-targeting chimeras construction [8]. The terminal primary amine permits conjugation via amide coupling, urea formation, reductive amination, or click chemistry, offering exceptional versatility in proteolysis-targeting chimeras assembly. This flexibility has established Thalidomide-4-C3-NH2 hydrochloride as a preferred Cereblon recruiter in both research-stage and clinical development candidate proteolysis-targeting chimeras targeting diverse oncology targets [2] [8].

The future development of Cereblon-recruiting proteolysis-targeting chimeras will likely focus on overcoming the "hook effect" (diminished degradation at high concentrations) and tissue-selective degradation. Recent innovative approaches include dual-proteolysis-targeting chimeras strategies combining Cereblon and von Hippel-Lindau recruiters to enhance degradation efficiency and bypass the hook effect, as demonstrated in targeting Kirsten Rat Sarcoma Viral Oncogene Homolog G12D degradation [9]. Additionally, tissue-restricted E3 ligases are being explored to achieve organ-selective protein degradation, potentially mitigating systemic toxicities associated with broad Cereblon engagement [5].

Properties

CAS Number

2357110-84-8

Product Name

Thalidomide-4-C3-NH2 (hydrochloride)

IUPAC Name

5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

Molecular Formula

C16H18ClN3O4

Molecular Weight

351.79

InChI

InChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H

InChI Key

VHFJERMPPMWSPF-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.